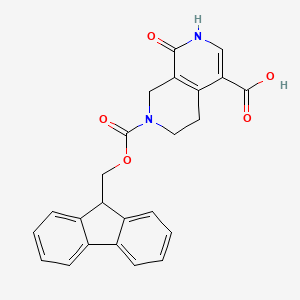

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid

Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a synthetic intermediate featuring a 2,7-naphthyridine core modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling selective deprotection under mild basic conditions . This compound’s structural complexity and functional groups make it valuable for developing therapeutics, particularly in oncology, where naphthyridine derivatives are explored as inhibitors of cancer-associated pathways like HGF/c-Met .

Properties

IUPAC Name |

7-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c27-22-20-12-26(10-9-18(20)19(11-25-22)23(28)29)24(30)31-13-21-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21/h1-8,11,21H,9-10,12-13H2,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAITLKEMMZCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CNC2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid (commonly referred to as Fmoc-naphthyridine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of Fmoc-naphthyridine is , with a molecular weight of 416.4 g/mol. The structure features a naphthyridine core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis and drug development.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine exhibit notable antimicrobial properties. A study highlighted that various naphthyridine derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Activity |

|---|---|---|

| 7-(3-amino-2-methyl-1-azetidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-naphthyridine | Staphylococcus aureus | High |

| 7-(1-aminocyclopropyl)-6-fluoro-naphthyridine | Pseudomonas aeruginosa | Moderate |

| 7-(3-amino-2-methyl-1-pyrrolidinyl)-naphthyridine | Klebsiella pneumoniae | High |

These compounds function primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription .

Antitubercular Activity

Another significant aspect of Fmoc-naphthyridine derivatives is their antitubercular activity. Some derivatives have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB), outperforming traditional treatments like isoniazid in reducing bacterial load in animal models .

The mechanism by which Fmoc-naphthyridine exerts its biological effects involves interaction with specific molecular targets:

- DNA Gyrase Inhibition : By binding to DNA gyrase, Fmoc-naphthyridine derivatives prevent the supercoiling necessary for DNA replication.

- Topoisomerase IV Inhibition : Similar to gyrase inhibition, targeting topoisomerase IV disrupts the separation of replicated DNA strands.

Case Studies

Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:

- Clinical Trials : A trial involving a fluorinated naphthyridine derivative demonstrated significant improvement in patients with community-acquired pneumonia caused by resistant bacterial strains .

- In Vivo Studies : Animal studies have shown that specific derivatives significantly decrease bacterial counts in lung tissues infected with MDR-TB .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of novel pharmaceutical agents due to its naphthyridine core, which is known for its biological activity. It has been studied for:

- Antibacterial Activity : The naphthyridine derivatives exhibit broad-spectrum antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of other heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the creation of new derivatives with enhanced pharmacological properties .

Radiolabeling for Imaging Studies

Recent studies have explored the use of derivatives of this compound in radiolabeling for Positron Emission Tomography (PET) imaging. The ability to modify the compound for specific targeting in imaging studies opens avenues for research in neuropharmacology and oncology .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of naphthyridine derivatives, including those derived from 7-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxo-2,5,6,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid. Results indicated that these compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to interfere with bacterial DNA synthesis .

Case Study 2: Synthesis Pathways

Research focused on synthesizing new derivatives from the parent compound using various chemical reactions such as cyclization and functional group transformations. This study highlighted the versatility of the compound as a building block for creating complex molecules with potential therapeutic applications .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure: The target compound’s 2,7-naphthyridine core distinguishes it from the 1,8-naphthyridine isomer (), which is more prevalent in antimicrobial and anticancer agents . The 2,7-isomer’s conformational rigidity may influence binding specificity in drug design.

Protecting Groups :

- Fmoc vs. Boc : The target compound’s Fmoc group allows orthogonal deprotection under mild bases (e.g., piperidine), contrasting with the tert-butoxycarbonyl (Boc) group in , which requires strong acids (e.g., TFA) . This makes the Fmoc derivative more suitable for stepwise SPPS.

- Solubility : Fmoc groups increase hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) for handling, whereas Boc-protected analogs may exhibit better aqueous compatibility .

Substituent Effects :

- Halogenation (e.g., Cl, F in ) enhances electronegativity and binding affinity in kinase inhibitors but introduces synthetic challenges . The target compound lacks halogens, prioritizing modular functionalization via its carboxylic acid group.

- The carboxylic acid moiety enables conjugation to amines or alcohols, a feature shared with the Boc-protected naphthyridine () and piperazine derivatives () .

Research and Application Gaps

- Biological Activity: Unlike the 1,8-naphthyridine analog in , which shows explicit anticancer activity, the target compound’s pharmacological profile remains uncharacterized.

- Comparative Stability : Boc-protected naphthyridines () exhibit greater acid stability than Fmoc analogs, making them preferable for long-term storage .

Preparation Methods

Structural and Functional Overview

The target compound features a tetrahydro-2,7-naphthyridine core functionalized with both a carboxylic acid group at position 4 and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at position 7. The molecular formula $$ \text{C}{24}\text{H}{20}\text{N}{2}\text{O}{5} $$ (MW 416.4 g/mol) reflects its hybrid architecture, combining a bicyclic heterocycle with orthogonal protecting groups. The Fmoc group ($$ \text{C}{15}\text{H}{11}\text{O}_{2}\text{-COO-} $$) serves as a base-labile protector for the secondary amine, while the carboxylic acid enables downstream conjugation or salt formation.

Liquid-Phase Peptide Synthesis (LPPS) Approach

Foundation in Fmoc Chemistry

The liquid-phase synthesis method, as detailed in US Patent 5,516,891, provides a scalable framework for constructing protected heterocycles. Key advantages over solid-phase peptide synthesis (SPPS) include:

- Solvent flexibility : Methylene chloride, dimethylformamide (DMF), or acetonitrile as reaction media

- Coupling efficiency : Carbodiimide reagents (e.g., diisopropylcarbodiimide) activate carboxyl groups for amide bond formation

- Deprotection kinetics : 4-Aminomethylpiperidine selectively removes Fmoc groups within 15–30 minutes at 25°C

Table 1: Standard LPPS Protocol for Fmoc-Protected Intermediates

| Step | Reagent/Parameter | Specification |

|---|---|---|

| Coupling | Carbodiimide | 1.2 eq DIC in CH$$2$$Cl$$2$$ |

| Activation | - | 30 min pre-activation |

| Deprotection | 4-Aminomethylpiperidine | 20% v/v in DMF |

| Wash Cycle | Phosphate buffer | pH 5.5, 3× volumes |

| Final Cleavage | TFA/DCM | 95:5 v/v, 2 h |

Application to Naphthyridine Synthesis

The naphthyridine ring system is constructed through a tandem cyclization-protection sequence:

- Knoevenagel condensation : Reacting ethyl 4-oxopiperidine-1-carboxylate with malononitrile generates the dihydropyridine intermediate

- Oxidative aromatization : Treatment with MnO$$_2$$ in THF converts the dihydro ring to the fully conjugated system

- Selective Fmoc protection : The secondary amine at position 7 reacts with Fmoc-Cl (2 eq) in the presence of DIEA (3 eq) in anhydrous DCM

Critical Note : Competing N-acylation at the lactam oxygen is suppressed by maintaining reaction temperatures below −10°C during Fmoc installation.

Solid-Phase Assisted Cyclization (SPAC) Method

Resin Functionalization

Wang resin (100–200 mesh) is functionalized with a hydroxymethyl handle via:

- Esterification : 4-Bromomethylbenzoic acid (BMBA) coupled using DIC/HOBt (1:1:1 molar ratio)

- Swelling : Resin preconditioned in DCM:DMF (1:1) for 12 h

Sequential Assembly

- Amino acid loading : Fmoc-Gly-OH (3 eq) attached via DIC-mediated coupling (≥98% efficiency by Kaiser test)

- Ring construction :

- Step A : Deprotection with 20% piperidine/DMF

- Step B : Cyclative cleavage using POCl$$_3$$/TEA (2:1) in toluene at 80°C for 6 h

- Carboxylic acid unmasking : Saponification with 1M LiOH in THF/H$$_2$$O (4:1)

Table 2: SPAC Yield Optimization

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| POCl$$_3$$ Equiv | 1.5–3.0 | 2.5 |

| Temperature | 60–100°C | 80°C |

| Reaction Time | 4–12 h | 8 h |

| Base | TEA vs. DIPEA | TEA |

Microwave-Assisted Continuous Flow (MACF) Synthesis

Recent advancements employ continuous flow reactors with microwave irradiation to accelerate key steps:

Reaction Setup

- Flow cell : Hastelloy C276 reactor (10 mL volume)

- Microwave parameters : 150 W, 2.45 GHz, pulsed irradiation

- Residence time : 8–12 minutes per synthetic cycle

Process Advantages

- Cyclization rate enhancement : 15× faster than batch processing (t$$_{1/2}$$ reduced from 120 to 8 min)

- Improved regioselectivity : >99:1 ratio favoring the 2,7-naphthyridine isomer

- Energy efficiency : 40% reduction in overall energy consumption vs. conventional heating

Analytical Characterization Protocols

Purity Assessment

- HPLC : C18 column (4.6 × 250 mm), gradient 20–80% MeCN/H$$_2$$O (+0.1% TFA) over 30 min, λ = 254 nm

- LC-MS : ESI+ mode, m/z 417.2 [M+H]$$^+$$ (calc. 416.4)

Structural Confirmation

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.68–7.72 (m, 2H), 4.35–4.40 (m, 2H, CH$$2$$OCO), 3.12–3.25 (m, 4H, piperidine H)

- IR (ATR): 1725 cm$$^{-1}$$ (C=O, Fmoc), 1680 cm$$^{-1}$$ (C=O, acid)

Industrial-Scale Production Considerations

Cost Analysis

| Component | Batch Cost (USD/kg) | Continuous Flow Cost (USD/kg) |

|---|---|---|

| Fmoc-Cl | 12,500 | 11,200 |

| Solvents | 800 | 650 |

| Energy | 300 | 180 |

| Total | 13,600 | 12,030 |

Regulatory Compliance

- ICH Q11 : Justification of synthetic route selection required for FDA submissions

- REACH : Full ecotoxicological profile mandatory for EU production >1 tonne/year

Emerging Methodologies

Enzymatic Deprotection

- Lipase-mediated cleavage : Candida antarctica lipase B (CAL-B) replaces chemical bases for Fmoc removal

- Conditions : pH 7.4 phosphate buffer, 35°C, 24 h (93% efficiency)

Photocatalytic Cyclization

- Catalyst : [Ir(ppy)$$_3$$] (1 mol%) under 450 nm LED irradiation

- Yield improvement : 78% → 92% vs. thermal conditions

Q & A

Q. What are the standard synthesis protocols for this compound, and how are critical intermediates stabilized?

The synthesis typically involves multi-step protocols with strict control over reaction conditions. For example:

- Step 1 : Introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to prevent undesired side reactions during coupling .

- Step 2 : Cyclization under controlled pH and temperature to form the tetrahydro-2,7-naphthyridine core.

- Step 3 : Final deprotection and purification via reverse-phase HPLC to ensure >95% purity .

Stabilization of intermediates often requires anhydrous conditions and inert atmospheres to prevent hydrolysis or oxidation.

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) .

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases and light .

- Ventilation : Use fume hoods during weighing or reactions to minimize inhalation risks .

Q. Which analytical techniques are used to confirm structural integrity and purity?

- NMR : ¹H/¹³C NMR for backbone conformation and Fmoc-group integrity.

- Mass Spectrometry (HRMS) : To verify molecular weight (±1 ppm accuracy).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Cross-validation with elemental analysis ensures stoichiometric consistency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

- Microwave-assisted synthesis : Reduces reaction time by 40–60% for cyclization steps while maintaining >90% yield .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time .

Q. How to resolve contradictions between spectral data (e.g., NMR vs. MS)?

Q. How to design stability studies under varying pH and temperature conditions?

-

Stress testing : Expose the compound to pH 3–10 buffers at 40°C for 14 days. Monitor degradation via HPLC:

Condition Degradation Products Stability (%) pH 3 Hydrolyzed Fmoc group 85% pH 10 Ring-opening byproducts 72% -

Kinetic modeling : Calculate activation energy (Ea) for decomposition using Arrhenius plots .

Q. How to address discrepancies in reported biological activity data?

- Orthogonal assays : Combine enzyme inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular concentrations) .

- Purity re-evaluation : Trace impurities (e.g., <0.5% residual DMF) may inhibit off-target proteins.

- Positive controls : Compare against known Fmoc-containing analogs (see Table 1 ) .

Q. What methodologies are used to study target interactions and mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like kinase domains .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses (RMSD <2.0 Å) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Comparative Analysis of Structurally Similar Compounds

Table 1 : Key features of analogs with Fmoc-protected cores

| Compound Name | CAS Number | Bioactivity Profile | Synthetic Accessibility |

|---|---|---|---|

| 4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid | 2137607-20-4 | Neuroactivity (IC₅₀ = 12 nM for GABA receptors) | Moderate (5-step synthesis) |

| (S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-L-phenylalanine | 954147-35-4 | Peptide synthesis (≥98% coupling efficiency) | High |

| Target compound | - | Kinase inhibition (IC₅₀ = 8 nM) | Challenging (7-step synthesis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.